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The repurposing of existing drugs presents a promising and cost-effective strategy for the
development of new treatments for neglected tropical diseases, including those caused by
kinetoplastid parasites such as Leishmania species, Trypanosoma cruzi, and Trypanosoma
brucei. Leflunomide, an immunomodulatory drug approved for the treatment of rheumatoid
arthritis, has been considered a candidate for such repurposing. This consideration is based on
its mechanism of action, which involves the inhibition of the enzyme dihydroorotate
dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway.

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, in vivo.
Teriflunomide inhibits DHODH, thereby depleting the pool of pyrimidines necessary for DNA
and RNA synthesis. This has a cytostatic effect on rapidly proliferating cells, such as activated
lymphocytes, which are heavily reliant on the de novo pathway.

The Rationale for Targeting Kinetoplastid DHODH

Kinetoplastid parasites, the causative agents of leishmaniasis, Chagas disease, and African
trypanosomiasis, possess all the necessary enzymes for de novo pyrimidine biosynthesis, and
this pathway is essential for their growth and replication. Genetic studies in both Leishmania
donovani and Trypanosoma cruzi have demonstrated that disruption of the genes encoding for
enzymes in this pathway, including DHODH, leads to parasite death or attenuation of
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infection[1][2]. This validates the pyrimidine biosynthesis pathway, and specifically DHODH, as
a potential drug target in these organisms.

Evidence for the Efficacy of Leflunomide Against Kinetoplastids: A Critical Overview

Despite the sound theoretical rationale, direct evidence for the efficacy of leflunomide or
teriflunomide against kinetoplastid parasites is notably sparse and, in some cases,
contradictory.

A key study investigating the effect of leflunomide in a murine model of cutaneous
leishmaniasis caused by Leishmania major found that oral administration of leflunomide had a
protective effect when given prophylactically[3]. Treatment initiated before or at the time of
infection led to the resolution of lesions and long-term clinical cure[3]. However, the active
metabolite of leflunomide did not show any direct inhibitory activity against L. major
promastigotes or amastigotes in vitro[3]. This suggests that the observed in vivo efficacy is
likely due to the immunomodulatory effects of the drug on the host's immune response to the
parasite, rather than a direct anti-parasitic action.

Furthermore, a case report has documented an instance of a patient developing visceral
leishmaniasis while undergoing treatment with leflunomide and methotrexate for rheumatoid
arthritis. This observation raises important questions about the potential for leflunomide-
induced immunosuppression to exacerbate certain infections.

To date, there is a lack of published data on the in vitro or in vivo activity of leflunomide or
teriflunomide against Trypanosoma cruzi or Trypanosoma brucei.

Future Directions and Research Recommendations

The available evidence suggests that while the DHODH of kinetoplastid parasites is a valid
drug target, leflunomide and teriflunomide may not be effective direct-acting anti-parasitic
agents. However, the immunomodulatory properties of leflunomide could still hold therapeutic
potential, particularly in the context of the complex host-parasite interactions that characterize
kinetoplastid infections.

Further research is warranted to:
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o Determine the in vitro efficacy (IC50/EC50 values) of teriflunomide against a panel of
kinetoplastid parasites, including different species and life-cycle stages of Leishmania, T.
cruzi, and T. brucei.

« Investigate the inhibitory activity of teriflunomide against purified DHODH enzymes from
these parasites to understand if the lack of whole-cell activity is due to a lack of enzyme
inhibition or other factors such as poor drug penetration.

» Elucidate the specific immunomodulatory mechanisms by which leflunomide influences the
course of Leishmania infection in vivo.

o Explore the potential for synergistic effects when combining leflunomide with known anti-
parasitic drugs.

The following protocols provide standardized methods for researchers to investigate the
potential of leflunomide and other DHODH inhibitors against kinetoplastid parasites.

Quantitative Data Summary

As of the latest literature review, there is no direct quantitative data (IC50/EC50 values)
available for the activity of leflunomide or its active metabolite, teriflunomide, against
kinetoplastid parasites. The following table is provided as a template for researchers to
populate as data becomes available.
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Experimental Protocols
In Vitro Anti-Promastigote/Epimastigote Activity Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of a compound
against the extracellular, proliferative stages of Leishmania (promastigotes) or Trypanosoma
cruzi (epimastigotes).

Materials:

e Leishmania or T. cruzi parasites in logarithmic growth phase.
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Appropriate culture medium (e.g., M199 for Leishmania, LIT for T. cruzi), supplemented with
fetal bovine serum (FBS) and antibiotics.

Test compound (Teriflunomide) and reference drug (e.g., Amphotericin B for Leishmania,
Benznidazole for T. cruzi).

Resazurin sodium salt solution.

96-well microtiter plates.

Incubator.

Plate reader (fluorometer).

Procedure:

Harvest parasites in the logarithmic growth phase and adjust the concentration to 1 x 10"6
parasites/mL in fresh culture medium.

Prepare serial dilutions of the test compound and reference drug in culture medium in a 96-
well plate.

Add 100 pL of the parasite suspension to each well containing 100 uL of the drug dilutions.
Include wells with parasites and medium only (negative control) and medium only (blank).

Incubate the plates at the appropriate temperature (e.g., 26°C for Leishmania promastigotes,
28°C for T. cruzi epimastigotes) for 72 hours.

Add 20 pL of resazurin solution to each well and incubate for another 4-24 hours, until a
color change is observed in the negative control wells.

Measure the fluorescence at an excitation wavelength of 530 nm and an emission
wavelength of 590 nm.

Calculate the percentage of growth inhibition for each drug concentration relative to the
negative control.
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o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
drug concentration and fitting the data to a dose-response curve.

In Vitro Anti-Amastigote Activity Assay

This protocol determines the 50% effective concentration (EC50) of a compound against the
intracellular, replicative stage of Leishmania or T. cruzi (amastigotes) within a host cell line.

Materials:

o Mammalian host cells (e.g., THP-1 macrophages for Leishmania, L929 fibroblasts for T.
cruzi).

e Leishmania stationary-phase promastigotes or T. cruzi trypomastigotes.

e Culture medium for mammalian cells (e.g., RPMI-1640), supplemented with FBS and
antibiotics.

e Test compound and reference drug.

o Giemsa stain or a suitable fluorescent DNA dye (e.g., DAPI).
e 96-well optical-bottom plates.

e Microscope with imaging capabilities.

Procedure:

e Seed host cells into a 96-well plate and allow them to adhere overnight. If using THP-1 cells,
differentiate them into macrophages using PMA.

« Infect the host cells with parasites at a multiplicity of infection (MOI) of 10:1 (parasites:host
cell).

 Incubate for 4-24 hours to allow for parasite internalization.
o Wash the wells to remove extracellular parasites.

e Add fresh medium containing serial dilutions of the test compound and reference drug.
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 Incubate the plates for 72 hours.

¢ Fix the cells with methanol and stain with Giemsa or a fluorescent dye.

e Acquire images of the wells using an automated microscope.

o Quantify the number of infected cells and the number of amastigotes per cell.

o Calculate the percentage of infection inhibition for each drug concentration relative to the
untreated infected control.

o Determine the EC50 value by plotting the percentage of inhibition against the logarithm of
the drug concentration.

In Vivo Efficacy in a Murine Model of Leishmaniasis

This protocol outlines a general procedure for evaluating the efficacy of a test compound in a
murine model of visceral or cutaneous leishmaniasis.

Materials:

BALB/c mice.

Leishmania species for infection (e.g., L. donovani for visceral, L. major for cutaneous).

Test compound and reference drug (e.g., Amphotericin B).

Vehicle for drug administration.

Equipment for parasite quantification (e.g., for limiting dilution assay or gPCR).
Procedure:

 Infect mice with Leishmania parasites via the appropriate route (e.g., intravenous for L.
donovani, subcutaneous in the footpad for L. major).

o After a pre-determined period to allow for the establishment of infection, randomly assign
mice to treatment and control groups.
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o Administer the test compound and reference drug at various doses and schedules (e.g., oral
gavage daily for 5 days). The control group should receive the vehicle only.

e At the end of the treatment period, and at specified time points thereafter, euthanize the
mice.

o For visceral leishmaniasis, collect the liver and spleen. For cutaneous leishmaniasis,
measure the footpad swelling and collect the infected footpad and draining lymph node.

» Homogenize the tissues and determine the parasite burden using a limiting dilution assay,
gPCR, or by counting Giemsa-stained tissue impressions.

o Calculate the percentage of parasite load reduction in the treated groups compared to the
vehicle control group.
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Caption: Mechanism of action of Leflunomide.

Caption: General workflow for anti-kinetoplastid drug screening.
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Caption: Hypothesized vs. observed effects of Leflunomide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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